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Compound of Interest

Compound Name: JNJ-1930942

Cat. No.: B608207

Technical Support Center: JNJ-1930942

Welcome to the technical support center for INJ-1930942. This resource is designed for
researchers, scientists, and drug development professionals to provide guidance on optimizing
the use of INJ-1930942 in Long-Term Potentiation (LTP) induction experiments. Here you will
find troubleshooting guides and frequently asked questions (FAQs) to address specific issues
you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is JNJ-1930942 and what is its mechanism of action in the context of LTP?

Al: INJ-1930942 is a potent and selective positive allosteric modulator (PAM) of the a7
nicotinic acetylcholine receptor (a7 nAChR).[1] As a PAM, it does not activate the receptor on
its own but enhances the response of the receptor to its endogenous agonist, acetylcholine or
choline.[1] In the context of LTP, activation of a7 nAChRs is known to facilitate the induction of
synaptic plasticity. INJ-1930942 enhances neurotransmission at hippocampal synapses and
facilitates the induction of LTP, particularly when using sub-threshold stimulation protocols that
would not typically induce lasting potentiation.[1]

Q2: What is the recommended concentration range for JINJ-1930942 to facilitate LTP
induction?
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A2: The optimal concentration of INJ-1930942 should be determined empirically for your
specific experimental conditions. However, published literature provides a strong starting point.
A concentration of 1 uM has been shown to effectively facilitate LTP induction in hippocampal
slices. Furthermore, a concentration-response curve for the effect of INJ-1930942 on the
amplitude of field excitatory postsynaptic potentials (fEPSPSs) in the dentate gyrus showed an
ECso value of 0.87 £ 0.11 uM.[2] It is advisable to perform a dose-response experiment starting
from concentrations around this range (e.g., 0.1 uM, 0.5 uM, 1 uM, and 5 uM) to determine the
optimal concentration for your specific slice preparation and LTP induction protocol.

Q3: How should | prepare and apply JNJ-1930942 to my hippocampal slices?

A3: INJ-1930942 should be prepared as a stock solution in a suitable solvent, such as
dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10-100 mM). This stock solution can
then be diluted to the final working concentration in your artificial cerebrospinal fluid (aCSF). It
Is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the aCSF is low
(typically <0.1%) and does not affect baseline synaptic transmission or LTP induction. A vehicle
control experiment, where slices are perfused with aCSF containing the same final
concentration of the solvent without JINJ-1930942, should always be performed. The
compound should be perfused onto the slice for a sufficient period before LTP induction to
allow for equilibration (e.g., 20-30 minutes).

Q4: What are the expected effects of INJ-1930942 on baseline synaptic transmission?

A4: INJ-1930942 has been shown to increase the amplitude of evoked postsynaptic
responses in a concentration-dependent manner.[2] This suggests that at effective
concentrations, you should observe an enhancement of the fEPSP slope or amplitude during
your baseline recording period after the drug has been applied.

Troubleshooting Guide

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b608207?utm_src=pdf-body
https://www.benchchem.com/product/b608207?utm_src=pdf-body
https://www.researchgate.net/figure/JNJ-1930942-increases-the-amplitude-of-evoked-postsynaptic-responses-in-the-dentate-gyrus_fig4_47811720
https://www.benchchem.com/product/b608207?utm_src=pdf-body
https://www.benchchem.com/product/b608207?utm_src=pdf-body
https://www.benchchem.com/product/b608207?utm_src=pdf-body
https://www.benchchem.com/product/b608207?utm_src=pdf-body
https://www.benchchem.com/product/b608207?utm_src=pdf-body
https://www.researchgate.net/figure/JNJ-1930942-increases-the-amplitude-of-evoked-postsynaptic-responses-in-the-dentate-gyrus_fig4_47811720
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608207?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Troubleshooting & Optimization
Check Availability & Pricing

Problem

Potential Cause

Recommended Solution

No facilitation of LTP with INJ-
1930942

Suboptimal Concentration: The
concentration of JNJ-1930942
may be too low to have a

significant effect.

Perform a dose-response
experiment to determine the
optimal concentration for your
specific conditions. Start with
the recommended
concentration of 1 uM and test
a range of concentrations
(e.g., 0.1 uM to 10 uM).

Insufficient Incubation Time:
The drug may not have had
enough time to equilibrate in

the tissue.

Increase the pre-incubation
time with INJ-1930942 to at
least 30 minutes before
inducing LTP.

Weak LTP Induction Protocol:
The stimulation protocol may
be too weak, even for
facilitation by JNJ-1930942.

While JNJ-1930942 is
intended to facilitate LTP with
sub-threshold stimuli, ensure
your protocol is near the
threshold for LTP induction in

your control slices.

Slice Health: Poor slice viability
will prevent the induction of
robust LTP.

Ensure proper slice
preparation and maintenance.
Check for healthy-looking cells
under a microscope and stable
baseline recordings for at least
20-30 minutes before drug

application.

Significant increase in baseline
fEPSP, but no further
potentiation after HFS

Ceiling Effect: The potentiation
of baseline transmission by
JNJ-1930942 may be
occluding further potentiation
by the high-frequency
stimulation (HFS).

Try reducing the concentration
of INJ-1930942. The goal is to
facilitate LTP induction, not to
maximally potentiate baseline

responses.

Homeostatic Plasticity: The

neuron may be down-

Consider using a less potent

LTP induction protocol in the
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regulating its response to

prevent over-excitation.

presence of JNJ-1930942.

Variability in results between

experiments

Inconsistent Drug Preparation:
Inaccurate dilutions or
degradation of the stock

solution.

Prepare fresh dilutions of JNJ-
1930942 from a reliable stock
solution for each experiment.
Store the stock solution
according to the
manufacturer's

recommendations.

Vehicle Effects: The solvent
(e.g., DMSO) may be affecting

synaptic transmission.

Always run a vehicle control
with the same final
concentration of the solvent to
ensure it has no effect on its

own.

Slice-to-Slice Variability:
Inherent biological variability
between animals and even
between slices from the same

animal.

Increase the number of slices
(n) for each experimental
condition to ensure statistical
power. Interleave experiments
between control, vehicle, and

drug conditions.

Unexpected depression of

synaptic response

High Concentration/Off-Target
Effects: Very high
concentrations of any
pharmacological agent can
lead to non-specific or off-

target effects.

Use the lowest effective
concentration of JNJ-1930942
as determined by your dose-
response experiments. Review
literature for any known off-
target effects at high
concentrations.

Receptor Desensitization:
Prolonged exposure to a
modulator and endogenous
agonist could potentially lead

to receptor desensitization.

While JNJ-1930942 is reported
to have minimal effects on
desensitization kinetics,
consider varying the duration

of drug application.

Data Presentation

© 2025 BenchChem. All rights reserved.

4/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608207?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Troubleshooting & Optimization

Check Availability & Pricing

Table 1: Concentration-Dependent Effects of INJ-1930942 on Synaptic Transmission

Effect on fEPSP

Concentration Amplitude (Mean * ECso Reference
SEM)
Concentration-

300 nM - 20 uM , 0.87 £ 0.11 uyM [2]
dependent increase
Facilitates LTP

1uM N/A [1]

induction

Experimental Protocols

Detailed Protocol for LTP Induction in Hippocampal

Slices with JNJ-1930942

This protocol outlines the key steps for inducing LTP in rodent hippocampal slices in the

presence of JNJ-1930942.

1. Slice Preparation:

o Prepare 300-400 um thick transverse hippocampal slices from a rodent (e.g., rat or mouse)

in ice-cold, oxygenated (95% 02/5% CO2z) aCSF.

 Allow slices to recover in an interface or submerged chamber with continuously oxygenated

aCSF at room temperature (20-25°C) for at least 1 hour before recording.

2. Electrophysiological Recording:

o Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant

flow rate (e.g., 2-3 ml/min) and temperature (e.g., 30-32°C).

o Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in

the stratum radiatum of the CA1 region to record fEPSPs.

» Obtain a stable baseline recording for at least 20-30 minutes, delivering single test pulses at

a low frequency (e.g., 0.05 Hz).
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3. Drug Application:
e Prepare a stock solution of INJ-1930942 in DMSO.

 Dilute the stock solution in aCSF to the desired final concentration (e.g., 1 uM). Ensure the
final DMSO concentration is <0.1%.

o Switch the perfusion to the aCSF containing JNJ-1930942.

» Allow the slice to perfuse with the drug solution for 20-30 minutes to ensure equilibration,
while continuing to record baseline responses.

4. LTP Induction:

 Induce LTP using a high-frequency stimulation (HFS) protocol. A sub-threshold or threshold
protocol is often used to observe the facilitatory effect of the drug. An example protocol is
one train of theta-burst stimulation (TBS): 10 bursts of 4 pulses at 100 Hz, with a 200 ms
inter-burst interval.

o Continue to record fEPSPs for at least 60 minutes post-HFS to assess the magnitude and
stability of LTP.

5. Data Analysis:
o Measure the slope of the fEPSP.
» Normalize the fEPSP slope to the average slope during the baseline period before HFS.

o Compare the degree of potentiation in the presence of INJ-1930942 to control (aCSF only)
and vehicle control (aCSF + DMSO) slices.

Mandatory Visualizations
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Caption: Signaling pathway for INJ-1930942-facilitated LTP induction.
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Caption: Experimental workflow for assessing the effect of INJ-1930942 on LTP.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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induction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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